(5-Methoxypyridin-2-yl)methanamine
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Overview
Description
(5-Methoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a methoxy group at the 5-position and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-5-methoxypyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 50-70°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (5-Methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
(5-Methoxypyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in various interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but with the methoxy group at the 6-position.
(5-Methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: (5-Methoxypyridin-2-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5-methoxypyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKNKLVGMYOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905306-69-6 |
Source
|
Record name | (5-methoxypyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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